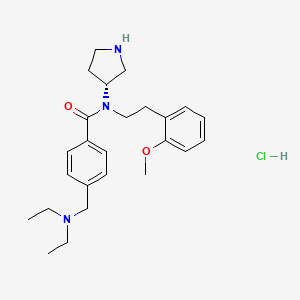
2-Methoxytriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxytriphenylene is an organic compound with the molecular formula C19H14O. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the triphenylene core. This structural modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxytriphenylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of nickel-catalyzed cross-coupling reactions. For instance, a solution of 1,2-bis(diisopropylphosphino)ethane nickel(II) chloride and potassium tert-butylate in 1,4-dioxane is heated to 100°C under an inert atmosphere for an extended period . This reaction facilitates the formation of the triphenylene core with the methoxy substituent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxytriphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxyquinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
2-Methoxytriphenylene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying aromaticity and electronic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism by which 2-Methoxytriphenylene exerts its effects is primarily through interactions with molecular targets in biological systems. The methoxy group can influence the compound’s electronic distribution, enhancing its ability to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-Methyl-10-methoxytriphenylene
- 2-Methyl-11-methoxytriphenylene
- 1,4-Difluoro-2,3,6,7,10,11-hexaalkoxytriphenylene
Comparison: Compared to its analogs, 2-Methoxytriphenylene is unique due to the specific positioning of the methoxy group, which can significantly affect its chemical reactivity and physical properties. For instance, fluorinated derivatives may exhibit different electronic properties and mesophase behavior, making them suitable for distinct applications in materials science .
Propriétés
Formule moléculaire |
C19H14O |
|---|---|
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2-methoxytriphenylene |
InChI |
InChI=1S/C19H14O/c1-20-13-10-11-18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19(18)12-13/h2-12H,1H3 |
Clé InChI |
FSDKJDNCWXNBAZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


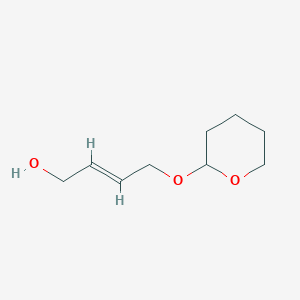
![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14119725.png)
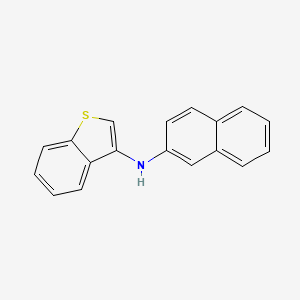
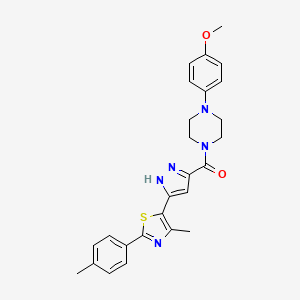
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14119742.png)
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)

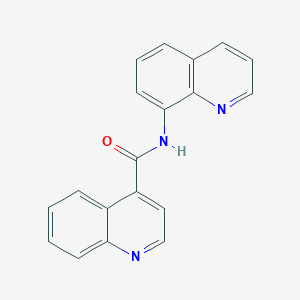
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B14119758.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)

![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)

